![molecular formula C18H22N6OS B2493963 1-((1H-benzo[d]imidazol-2-yl)méthyl)-N-(5-éthyl-1,3,4-thiadiazol-2-yl)pipéridine-4-carboxamide CAS No. 1235088-74-0](/img/structure/B2493963.png)
1-((1H-benzo[d]imidazol-2-yl)méthyl)-N-(5-éthyl-1,3,4-thiadiazol-2-yl)pipéridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N6OS and its molecular weight is 370.48. The purity is usually 95%.
BenchChem offers high-quality 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antitumorale
Le composé a été étudié pour son potentiel en tant qu’agent antitumoral. Les chercheurs ont conçu et synthétisé de nouveaux dérivés basés sur sa structure. Notamment, les dérivés de 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoléine ont montré des activités inhibitrices modérées à élevées contre diverses lignées de cellules tumorales, y compris HepG2, SK-OV-3, NCI-H460 et BEL-7404. Il est important de noter que ces composés ont montré une cytotoxicité plus faible contre les lignées cellulaires normales par rapport aux agents chimiothérapeutiques standard tels que le 5-FU et le cisplatine. Des études in vivo ont démontré une inhibition efficace de la croissance tumorale dans un modèle de souris xénogreffe HepG2 par un composé représentatif .
Activité Anti-Ulcéreuse
Un autre domaine d’intérêt est les propriétés anti-ulcéreuses du composé. Plus précisément, les dérivés de 2-[(1H-benzo[d]imidazol-2-yl)sulfinyl]méthyl-3-substitués quinazoline-4-(3H)-one ont été synthétisés et testés pour leur activité anti-ulcéreuse. Ces dérivés ont été évalués contre les ulcères induits par la ligature du pylore, l’aspirine et l’éthanol dans un modèle de rat .
Inhibition de l’Anhydrase Carbonique
Le composé et ses dérivés se sont avérés prometteurs comme inhibiteurs des isoformes de l’anhydrase carbonique (CA). En particulier, les isoformes hCA II et VII ont été inhibées de manière puissante et sélective par ces composés. Cette découverte suggère leur utilité potentielle dans la conception d’inhibiteurs de CA plus puissants et plus sélectifs .
Activité Anticancéreuse dans le Cancer de la Prostate
Des composés dérivés de la structure du composé ont été étudiés pour leur activité anticancéreuse contre les cellules cancéreuses de la prostate humaine. Notamment, les composés 5g et 6f ont montré une activité significative contre la lignée cellulaire de cancer de la prostate DU-145. Des études mécanistiques ont indiqué que ces composés inhibent efficacement la formation d’assemblage des microtubules dans les cellules DU-145 .
Échafaudage Polyvalent en Synthèse Organique
Le motif imidazo[1,2-a]pyrazine présent dans le composé sert d’échafaudage polyvalent en synthèse organique. Les chercheurs ont exploré sa réactivité et son activité biologique multiforme. Cet échafaudage a des applications potentielles au-delà du composé spécifique d’intérêt .
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a benzimidazole moiety, which is a key component in many functional molecules used in a variety of applications . .
Mode of Action
Compounds containing a benzimidazole moiety are known to interact with their targets in a variety of ways, depending on the specific functional groups present .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Benzimidazole derivatives have been found to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis , suggesting that they may interact with multiple biochemical pathways.
Propriétés
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-2-16-22-23-18(26-16)21-17(25)12-7-9-24(10-8-12)11-15-19-13-5-3-4-6-14(13)20-15/h3-6,12H,2,7-11H2,1H3,(H,19,20)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDNKAXZQPGMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

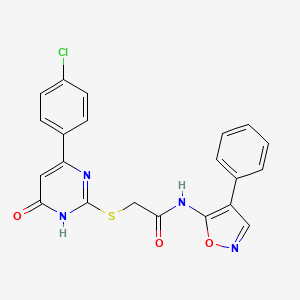
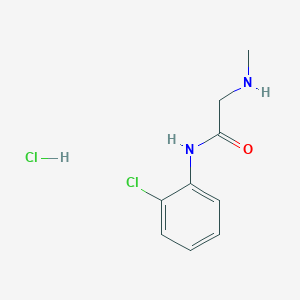
![1-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2493886.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2493888.png)
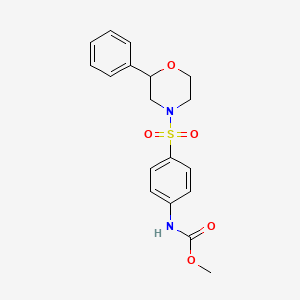
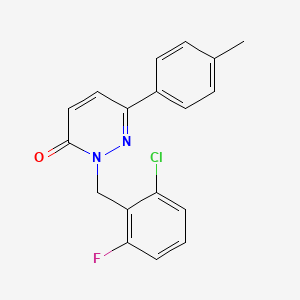
![methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate](/img/structure/B2493894.png)

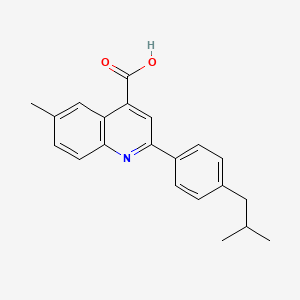
![1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-morpholinoethanone](/img/structure/B2493898.png)

![7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2493901.png)
![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)
